molecular formula C6H9N3O B1595869 3-Amino-5,6-dimethylpyrazin-2-ol CAS No. 43029-21-6

3-Amino-5,6-dimethylpyrazin-2-ol

Cat. No. B1595869
CAS RN: 43029-21-6
M. Wt: 139.16 g/mol
InChI Key: OBKVXZGSRBWKGP-UHFFFAOYSA-N
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Description

3-Amino-5,6-dimethylpyrazin-2-ol is a chemical compound used in scientific research . It exhibits high complexity due to its complex molecular structure, enabling diverse applications such as drug development and catalysis.


Molecular Structure Analysis

The molecular weight of 3-Amino-5,6-dimethylpyrazin-2-ol is 139.16 . Its IUPAC name is 3-amino-5,6-dimethyl-2-pyrazinol and its InChI Code is 1S/C6H9N3O/c1-3-4(2)9-6(10)5(7)8-3/h1-2H3, (H2,7,8) (H,9,10) .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 3-Amino-5,6-dimethylpyrazin-2-ol.


Physical And Chemical Properties Analysis

3-Amino-5,6-dimethylpyrazin-2-ol has a molecular weight of 139.16 . It is recommended to be stored in a sealed container in a cool, dry place .

Scientific Research Applications

“3-Amino-5,6-dimethylpyrazin-2-ol” is a chemical compound with the molecular formula C6H9N3O . Unfortunately, the specific applications, experimental procedures, and results of this compound in scientific research are not readily available in the sources I have access to.

  • Microbiology and Bacterial Communication
    • In a study on Salmonella Typhimurium , a type of intestinal pathogen, “3-Amino-5,6-dimethylpyrazin-2-ol” was identified as an isomer of a signaling molecule known as AI-3 .
    • This molecule plays a role in bacterial intercellular signaling, which allows bacteria to coordinate gene expression at the population-wide level in response to specific signals .
    • The study mapped the global transcriptomic responses to 3,5- and 3,6-DPO isomers in S. Typhimurium, showing that DPO affects the expression of almost 8% of all genes .
    • Specifically, the expression of several genes involved in gut-colonization respond to DPO .
    • This suggests that “3-Amino-5,6-dimethylpyrazin-2-ol” could have important applications in studying bacterial communication and behavior, particularly in relation to gut colonization .

Future Directions

The pyrazole nucleus, which is part of the structure of 3-Amino-5,6-dimethylpyrazin-2-ol, is an easy-to-prepare scaffold with large therapeutic potential . Consequently, the search for new pyrazole-based compounds is of great interest to the academic community as well as industry . This suggests that future research may focus on developing new compounds based on this structure for various applications.

properties

IUPAC Name

3-amino-5,6-dimethyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-3-4(2)9-6(10)5(7)8-3/h1-2H3,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKVXZGSRBWKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302350
Record name 3-Amino-5,6-dimethylpyrazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5,6-dimethylpyrazin-2-ol

CAS RN

43029-21-6
Record name 3-Amino-5,6-dimethyl-2(1H)-pyrazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43029-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 150415
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043029216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 43029-21-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169800
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 43029-21-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150415
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-5,6-dimethylpyrazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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